

A Comparative Guide to Analytical Methods for the Quantification of Entacapone

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Compound of Interest

Compound Name: Entacapone
CAS No.: 116314-67-1
Cat. No.: B1167944

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Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used in combination with levodopa and carbidopa for the treatment of Parkinson's disease. Accurate and reliable quantification of **Entacapone** in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative overview of various analytical methods employed for the quantification of **Entacapone**, with a focus on their performance, experimental protocols, and validation parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely used technique for the routine analysis of **Entacapone** in pharmaceutical dosage forms. It offers a balance of sensitivity, specificity, and cost-effectiveness.

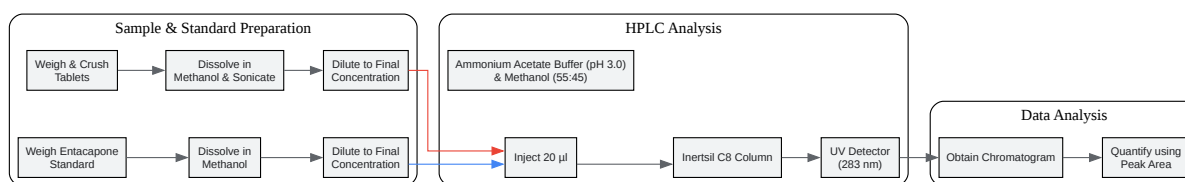
Table 1: Performance Comparison of HPLC-UV Methods for **Entacapone** Quantification

Parameter	Method 1[1][2]	Method 2[3]	Method 3[4]	Method 4[5][6]
Column	Cosmosil PE (150 x 4.6 mm, 5 μm)	Inertsil C8 (250 x 4.6 mm)	C18 column	X timate™ HPLC C18 (250x4.6 mm, 5μ)
Mobile Phase	Gradient mode with phosphate buffer (pH 2.5) and Methanol	Ammonium acetate buffer (pH 3.0) : Methanol (55:45 v/v)	Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v)	Acetonitrile : 0.02M Potassium dihydrogen orthophosphate (pH 6.0) (55:45)
Flow Rate	Not Specified	1 ml/min	1.0 mL/min	1 ml/min
Detection Wavelength	280 nm	283 nm	310 nm	310 nm
Linearity Range	0.05 to 0.15 mg/ml	0.06 - 0.75 μg/ml	50% to 150% of 0.2 mg/mL	20 to 120 μg/ml
Limit of Detection (LOD)	Not Specified	0.004%	0.05 μg/mL	Not Specified
Limit of Quantification (LOQ)	Not Specified	0.012%	0.13 μg/mL	Not Specified
Accuracy (% Recovery)	Not Specified	Not Specified	100.10%	Not Specified
Precision (%RSD)	Not Specified	0.12%	0.45%	< 2%

Experimental Protocol: A Representative HPLC-UV Method[3]

- Chromatographic System: A Shimadzu LC 2010C HT system with a quaternary gradient pump and UV/VIS detector was used.
- Column: Inertsil C8, 250 x 4.6mm.

- Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and methanol in a 55:45 v/v ratio. The buffer was prepared by dissolving 7.75 g of ammonium acetate in 1000 ml of distilled water.
- Flow Rate: 1 ml/min.
- Detection: UV detection at 283 nm.
- Standard Solution Preparation: A standard stock solution of **Entacapone** was prepared by dissolving 25 mg of the standard in a 50 ml volumetric flask with methanol.
- Sample Preparation (Tablets): Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 100 mg of **Entacapone** was transferred to a 200 ml volumetric flask, dissolved in 120 ml of methanol with sonication for 15 minutes, and then the volume was made up with methanol.
- Injection Volume: 20 μ l.



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Fig. 1: HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

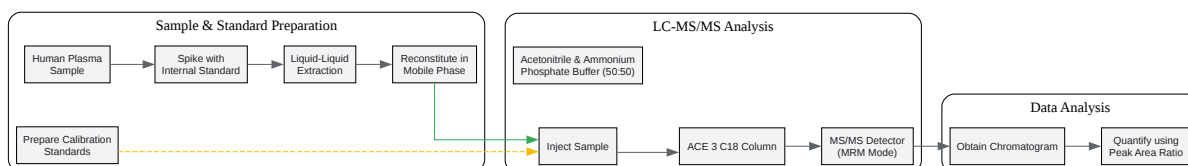
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying **Entacapone** in complex biological matrices like human plasma.

Table 2: Performance Comparison of LC-MS/MS Methods for **Entacapone** Quantification

Parameter	Method 1[7]	Method 2[8]	Method 3[9][10]
Matrix	Drug Substance	Human Plasma	Human Plasma
Column	Zorbax SB Aq (4.6 × 250 mm, 5 μm)	ACE 3 C18 (150 × 4.6 mm, 5 μ)	C8 column
Mobile Phase	Gradient with 0.1% formic acid in water and Acetonitrile	Acetonitrile : 10 mM Ammonium Phosphate (50:50, v/v)	Gradient with water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid
Flow Rate	Not Specified	0.5 mL/min	700 μl/min
Ionization Mode	Not Specified	Positive Ion Mode (ESI)	Not Specified
Linearity Range	0.250 ng/mL to 1.500 ng/mL (for impurity)	Not Specified	Not Specified
Limit of Detection (LOD)	Not Specified	Not Specified	1.0 ng/ml
Limit of Quantification (LOQ)	0.250 ng/mL (for impurity)	60 ng/mL	10.0 ng/ml
Accuracy (% Recovery)	Within ± 20% to ± 30%	Not Specified	RE < 11.8%
Precision (%RSD)	9.892% at LOQ	Not Specified	RSD < 11.3%

Experimental Protocol: A Representative LC-MS/MS Method[8]

- Chromatographic System: An LC-MS/MS system (e.g., API 4000) with an electrospray ionization (ESI) source.
- Column: ACE 3 C18 (150 × 4.6 mm, 5 μ).
- Mobile Phase: A binary mixture of HPLC grade Acetonitrile and 10 mM Ammonium Phosphate buffer (50:50, v/v).
- Flow Rate: 0.5 mL/min.
- Ionization: Positive ion mode electrospray ionization.
- Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 305.10 → 242.10 for **Entacapone**.
- Internal Standard: Tolcapone (m/z 272.20 → 212.10).
- Sample Preparation (Human Plasma): Liquid-liquid extraction.
- Standard Solution Preparation: A stock solution of **Entacapone** (1 mg/mL) was prepared by dissolving 10 mg in a 10 mL volumetric flask with 0.25% ammonia solution in acetonitrile.



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Fig. 2: LC-MS/MS Experimental Workflow

Other Analytical Techniques

Besides the mainstream HPLC-UV and LC-MS/MS methods, other techniques have also been reported for the quantification of **Entacapone**.

- High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed for the simultaneous estimation of Levodopa, Carbidopa, and **Entacapone**.^[11] This method utilized a mobile phase of acetonitrile–n-butanol–water–triethylamine (0.5:9.5:1:0.001, v/v/v/v) with densitometric evaluation at 282 nm.^[11] The RF values for Levodopa, Carbidopa, and **Entacapone** were 0.46, 0.64, and 0.87, respectively.^[11] The method was validated for linearity in the concentration range of 200–2000 ng per spot for **Entacapone**.^[11]
- UV-Visible Spectrophotometry: Simple and cost-effective spectrophotometric methods have been developed for the estimation of **Entacapone** in pharmaceutical formulations. One method involves the use of 0.1M NaOH as a solvent, with the absorbance measured at 421.0 nm.^[12] This method demonstrated linearity in the concentration range of 3-18 µg/mL.^[12] Another approach utilizes a first-order derivative spectrophotometry in 0.01M NaOH, with determination at 375.0 nm and a linearity range of 2-25 µg/mL.^[12] A hydrotropic solubilization technique using 20% Sodium acetate solution has also been reported for the UV spectroscopic estimation of **Entacapone** at 378 nm, with a linearity range of 0.5-5.0 µg/ml.^[13]
- Voltammetry: A differential pulse voltammetric (DPV) method using a bare glassy carbon electrode has been developed for the simultaneous determination of Levodopa, Carbidopa, and **Entacapone**.^[14] This electrochemical method, coupled with chemometrics (partial least squares), offers a fast and green alternative for the quantitative analysis of these drugs in their dosage forms.^[14]

Conclusion

The choice of an analytical method for the quantification of **Entacapone** depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical formulations, HPLC-UV provides a robust and reliable solution. For bioanalytical applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies, LC-MS/MS is the preferred method. Other techniques like HPTLC, UV-Visible Spectrophotometry, and Voltammetry offer alternative approaches that can be advantageous in specific contexts, particularly in terms of cost and

speed. The validation data presented in this guide demonstrates that a variety of well-established and reliable methods are available to researchers and drug development professionals for the accurate quantification of **Entacapone**.

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